KDdiA-PC Solution
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Overview
Description
KDdiA-PC Solution is a specialized phosphatidylcholine derivative known for its incorporation of ketodeoxyoctulosonic acid linked to a phospholipid backbone. This compound is recognized as one of the most potent ligands for the CD36 receptor among oxidized low-density lipoprotein species . This compound plays a significant role in lipid metabolism and is a key structural determinant of oxidized low-density lipoprotein.
Preparation Methods
Synthetic Routes and Reaction Conditions
KDdiA-PC is synthesized through a series of chemical reactions involving the incorporation of ketodeoxyoctulosonic acid into a phosphatidylcholine backbone. The synthetic route typically involves the oxidation of low-density lipoprotein particles to isolate and purify the phosphatidylcholine species containing a fragmented, oxidized short-chain fatty acid remnant at the sn-2 position .
Industrial Production Methods
Industrial production of KDdiA-PC involves large-scale oxidation of low-density lipoprotein particles followed by purification processes to isolate the desired phosphatidylcholine species. The compound is then formulated into a solution for research purposes .
Chemical Reactions Analysis
Types of Reactions
KDdiA-PC undergoes various chemical reactions, including:
Oxidation: The compound is formed through the oxidation of low-density lipoprotein particles.
Substitution: Incorporation of ketodeoxyoctulosonic acid into the phosphatidylcholine backbone involves substitution reactions.
Common Reagents and Conditions
Common reagents used in the synthesis of KDdiA-PC include oxidizing agents for the oxidation of low-density lipoprotein particles and specific catalysts for the substitution reactions .
Major Products Formed
The major product formed from these reactions is KDdiA-PC, a phosphatidylcholine derivative with a fragmented, oxidized short-chain fatty acid remnant at the sn-2 position .
Scientific Research Applications
KDdiA-PC Solution has a wide range of scientific research applications, including:
Mechanism of Action
KDdiA-PC exerts its effects by binding to the CD36 receptor, a scavenger receptor involved in lipid metabolism and immune response. The binding of KDdiA-PC to CD36 facilitates the uptake of oxidized low-density lipoprotein particles by macrophages, leading to foam cell formation and the development of atherosclerotic lesions . This interaction plays a crucial role in the pathogenesis of cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
Oxidized Phosphatidylcholine Species: Other oxidized phosphatidylcholine species also bind to the CD36 receptor but may have different structural features and binding affinities.
Sulfosuccinimidyl Oleate Sodium: A long-chain fatty acid that irreversibly inhibits the transport of fatty acids to cells and is an effective inhibitor of the mitochondrial respiratory chain.
Uniqueness of KDdiA-PC
KDdiA-PC is unique due to its high binding affinity for the CD36 receptor and its significant role in lipid metabolism and atherosclerosis research. Its incorporation of ketodeoxyoctulosonic acid into the phosphatidylcholine backbone distinguishes it from other oxidized phosphatidylcholine species .
Properties
Molecular Formula |
C36H66NO11P |
---|---|
Molecular Weight |
719.9 g/mol |
IUPAC Name |
[2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)/b27-26+ |
InChI Key |
XWKBYMQTSGGZLW-CYYJNZCTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O |
Origin of Product |
United States |
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